molecular formula C21H17FN4O3S B2696763 (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone CAS No. 1396888-91-7

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Cat. No. B2696763
CAS RN: 1396888-91-7
M. Wt: 424.45
InChI Key: UKEPMPCRAIMREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C21H17FN4O3S and its molecular weight is 424.45. The purity is usually 95%.
BenchChem offers high-quality (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antiproliferative Activity : A related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was evaluated for antiproliferative activity. The molecular structure of this compound is stabilized by both inter and intra-molecular hydrogen bonds, which may account for its stability and potential biological activity (Prasad et al., 2018).

  • Anticonvulsant Agents : Another study designed and synthesized derivatives of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone as sodium channel blockers and anticonvulsant agents. One of the derivatives showed significant anticonvulsant activity (Malik & Khan, 2014).

  • Neuropathic Pain Treatment : A related compound, F 13640, a high-efficacy 5-HT(1A) receptor agonist, showed potential in treating neuropathic pain and allodynia in rats with spinal cord injury (Colpaert et al., 2004).

  • Antipsychotic Agents : Conformationally restricted butyrophenones, including compounds with benzisoxazolyl fragments, were studied for their potential as antipsychotic agents. The compounds exhibited affinity for various dopamine and serotonin receptors and showed promise as neuroleptic drugs (Raviña et al., 2000).

  • Antimicrobial Activities : Azole derivatives, including those starting from furan-2-carbohydrazide, have been synthesized and screened for antimicrobial activities. Some of these compounds showed activity against microorganisms, indicating potential use in antimicrobial therapy (Başoğlu et al., 2013).

  • Cancer Cell Inhibition : 2-Aroylbenzofuran-3-ols, including derivatives with fluorophenyl groups, were synthesized and tested for cytotoxicity on human cancer cell lines. Several compounds showed inhibitory abilities, suggesting potential applications in cancer therapy (Công et al., 2020).

  • Selective Serotonin Receptor Agonists : Research into 5-HT1A receptor agonists, similar in structure to the compound , demonstrated potent and selective activity. These agonists showed potential for treating conditions like depression (Vacher et al., 1999).

properties

IUPAC Name

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c22-15-7-2-1-6-14(15)20-24-23-19(30-20)13-5-3-9-26(12-13)21(27)16-11-18(29-25-16)17-8-4-10-28-17/h1-2,4,6-8,10-11,13H,3,5,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEPMPCRAIMREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NOC(=C2)C3=CC=CO3)C4=NN=C(S4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.